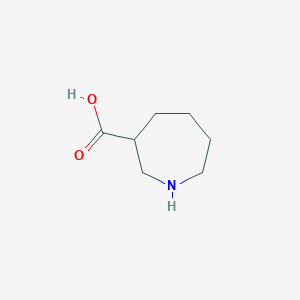
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-hydroxyphenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-hydroxyphenoxy)-, commonly known as AQ4N, is a novel anticancer drug that has been extensively studied in recent years. AQ4N is a prodrug that is activated under hypoxic conditions, making it a promising candidate for cancer treatment. The purpose of
作用机制
AQ4N is a prodrug that is selectively activated under hypoxic conditions. The activated form of AQ4N is a potent DNA intercalator that induces DNA damage and cell death. AQ4N also inhibits the activity of hypoxia-inducible factor 1 (HIF-1), a transcription factor that is activated under hypoxic conditions and is involved in the regulation of angiogenesis and cell survival.
Biochemical and physiological effects:
AQ4N has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that AQ4N induces DNA damage and cell death in a variety of cancer cell lines. In vivo studies have also shown that AQ4N has a significant antitumor effect in animal models of cancer. AQ4N has also been shown to inhibit the activity of HIF-1, a transcription factor that is involved in the regulation of angiogenesis and cell survival.
实验室实验的优点和局限性
AQ4N has a number of advantages for lab experiments. It is a relatively simple and cost-effective drug candidate that can be synthesized on a large scale. AQ4N is also selectively activated under hypoxic conditions, making it a promising candidate for the treatment of solid tumors. However, AQ4N has some limitations for lab experiments. It is a prodrug that requires activation under hypoxic conditions, which can be difficult to replicate in vitro. AQ4N also has a short half-life in the body, which can limit its efficacy as an anticancer drug.
未来方向
There are a number of future directions for the study of AQ4N. One area of research is the development of more effective methods for activating AQ4N under hypoxic conditions. Another area of research is the development of new drug delivery systems that can improve the efficacy of AQ4N as an anticancer drug. Finally, there is a need for further studies to determine the safety and efficacy of AQ4N in clinical trials.
合成方法
AQ4N is synthesized through a multi-step process that involves the reaction of 9,10-anthracenedione with 4-aminophenol and 4-hydroxyphenol. The resulting compound is then treated with hydrochloric acid to obtain AQ4N in its pure form. The synthesis of AQ4N is relatively simple and can be carried out on a large scale, making it a cost-effective drug candidate.
科学研究应用
AQ4N has been extensively studied for its potential use as an anticancer drug. In vitro studies have shown that AQ4N is selectively activated under hypoxic conditions, making it a promising candidate for the treatment of solid tumors. In vivo studies have also shown that AQ4N has a significant antitumor effect in animal models of cancer.
属性
CAS 编号 |
18622-13-4 |
|---|---|
产品名称 |
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-hydroxyphenoxy)- |
分子式 |
C20H13NO5 |
分子量 |
347.3 g/mol |
IUPAC 名称 |
1-amino-4-hydroxy-2-(4-hydroxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO5/c21-18-15(26-11-7-5-10(22)6-8-11)9-14(23)16-17(18)20(25)13-4-2-1-3-12(13)19(16)24/h1-9,22-23H,21H2 |
InChI 键 |
JBUBYUZDOUATKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)O)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)O)N |
其他 CAS 编号 |
18622-13-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



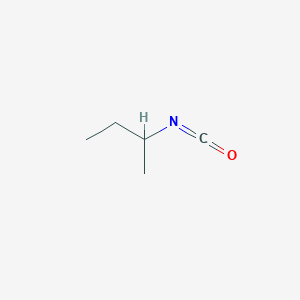
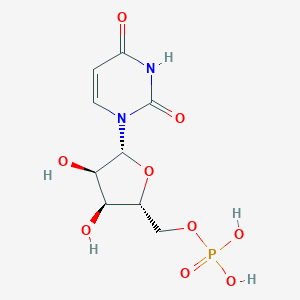

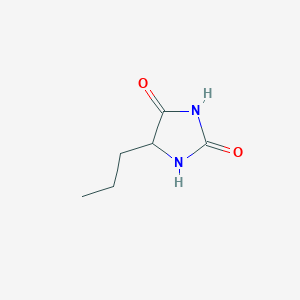


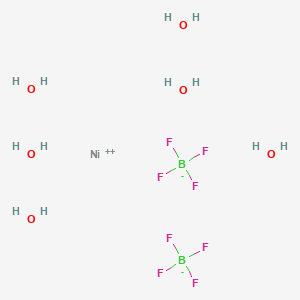
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)
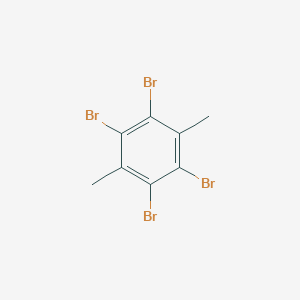


![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)

